molecular formula C20H20FN3O4S B2591458 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 921880-90-2

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2591458
CAS No.: 921880-90-2
M. Wt: 417.46
InChI Key: PCLLQGZIRRUZIE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are commonly used as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, an ethoxyphenyl group, and a fluorobenzenesulfonyl group. The exact arrangement of these groups would depend on the specifics of the synthesis .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo various chemical reactions, including hydrolysis, acylation, and others. The exact reactions would depend on the conditions and the presence of other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Exploration of Sulfonamide Derivatives

  • COX-2 Inhibition for Therapeutic Applications : Research on sulfonamide derivatives, including compounds structurally related to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide, has shown significant potential in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, by virtue of their selective inhibition, offer therapeutic promise in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects commonly associated with nonselective COX inhibitors. A notable study led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the application of sulfonamide derivatives in medicinal chemistry and drug development (Hashimoto et al., 2002).

  • N-Demethylation of Amides : Another significant application is in the field of organic synthesis, where N-fluorobenzenesulfonimide, a compound related to the core structure of interest, was used as an oxidant in a copper-catalyzed radical N-demethylation of amides. This process highlights the utility of sulfonamide derivatives in facilitating complex organic transformations, contributing to the synthesis of diverse organic compounds with potential pharmacological activities (Yi et al., 2020).

  • Antimicrobial Activity : Sulfonamide derivatives have also been explored for their antimicrobial properties. One study synthesized and evaluated arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activity against various bacteria and fungi, demonstrating the role of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).

  • Antitumor and Anticancer Potential : Investigations into sulfonamide derivatives have uncovered compounds with significant antiproliferative and apoptotic activities against human tumor cell lines, suggesting their potential as antitumor and anticancer agents. Such studies provide a foundation for the development of novel therapeutics targeting various cancer types (Abbassi et al., 2014).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in medicine or other fields .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-28-17-8-6-15(7-9-17)19-10-11-20(25)24(23-19)13-12-22-29(26,27)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLQGZIRRUZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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